molecular formula C11H12F3NO3 B6351497 2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% CAS No. 1208079-17-7

2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97%

Cat. No.: B6351497
CAS No.: 1208079-17-7
M. Wt: 263.21 g/mol
InChI Key: GRQFQWXREAYBFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl esters can be achieved through various methods. One such method involves the use of 2-benzyloxy-1-methylpyridinium triflate . In this method, N-methylation of 2-benzyloxypyridine delivers the active reagent in situ . The choice of solvent, such as toluene vs. trifluorotoluene, can affect the outcome of the synthesis .


Chemical Reactions Analysis

Esters, including benzyl esters, undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is split with water into a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base . Other reactions include the formation of benzyl ethers .

Mechanism of Action

The mechanism of action of “2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97%” would depend on its specific use. As an ester, it could potentially be used in a variety of chemical reactions, including as a reactant in synthesis or as a protecting group .

Properties

IUPAC Name

benzyl N-[2-(trifluoromethoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)18-7-6-15-10(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQFQWXREAYBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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